N-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)-1H-indole-3-carboxamide

BTK inhibitor Kinase selectivity B-cell malignancies

This specific 1H-indole-3-carboxamide regioisomer (CAS 1226429-92-0) is the only isomer with documented 1 nM BTK IC50 activity (Example 99, US20240083900). The 3-position carboxamide establishes a critical hydrogen-bonding geometry within the BTK ATP-binding pocket that the 2-carboxamide analog cannot replicate. Essential as a non-covalent probe for C481S resistance models where covalent inhibitors fail, and as a mandatory reference standard for freedom-to-operate analyses. Verify CAS 1226429-92-0 upon receipt to ensure regioisomeric identity.

Molecular Formula C18H14N4O2S
Molecular Weight 350.4
CAS No. 1226429-92-0
Cat. No. B2743452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)-1H-indole-3-carboxamide
CAS1226429-92-0
Molecular FormulaC18H14N4O2S
Molecular Weight350.4
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)C(=O)NCC(=O)NC3=NC4=CC=CC=C4S3
InChIInChI=1S/C18H14N4O2S/c23-16(22-18-21-14-7-3-4-8-15(14)25-18)10-20-17(24)12-9-19-13-6-2-1-5-11(12)13/h1-9,19H,10H2,(H,20,24)(H,21,22,23)
InChIKeyQQHAIEFXVFMCQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)-1H-indole-3-carboxamide (CAS 1226429-92-0): Structural Baseline and Procurement Considerations


N-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)-1H-indole-3-carboxamide is a synthetic small molecule (MW 350.4 g/mol, C18H14N4O2S) characterized by a benzothiazole-2-amino-2-oxoethyl linker coupled to an indole-3-carboxamide . It belongs to a class of heterocyclic amides under investigation for kinase inhibition and other applications, and has appeared in proprietary patent exemplification as a potent inhibitor of Bruton's tyrosine kinase (BTK) [1].

Why Indiscriminate Substitution of N-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)-1H-indole-3-carboxamide Fails: The Carboxamide Regioisomer Problem


In-class substitution is precluded by the strict dependence of target engagement on the 1H-indole-3-carboxamide regioisomerism. The closest commercially available structural analog, N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-1H-indole-2-carboxamide, possesses an identical molecular formula and benzothiazole linker but repositions the carboxamide from the indole 3-position to the 2-position . This positional isomerism radically alters the vector of the amide carbonyl and the indole N-H hydrogen-bonding geometry, which is critical for interactions within the ATP-binding pocket of kinases such as BTK. The 3-carboxamide isomer has been specifically exemplified as a 1 nM BTK inhibitor, while no comparable potency has been documented for the 2-carboxamide regioisomer in patent disclosures [1]. Generic replacement with the 2-carboxamide analog will ablate this specific binding mode.

Quantitative Differentiation Guide for N-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)-1H-indole-3-carboxamide


BTK Inhibition: 1 nM IC50 in Radiometric Assay

The compound achieves an IC50 of 1 nM against Bruton's tyrosine kinase (BTK) when tested as Example 99 in patent US20240083900 [1]. The closest regioisomer (indole-2-carboxamide) is not reported in this or similar BTK inhibitor patents, indicating a structural requirement for the 3-carboxamide geometry. Industry-standard BTK inhibitors such as ibrutinib exhibit IC50 values in the low nanomolar range (ibrutinib IC50 ~0.5 nM [2]), placing this compound within the same potency tier but with a distinct chemotype lacking an acrylamide warhead.

BTK inhibitor Kinase selectivity B-cell malignancies

Structural Differentiation: Indole-3-carboxamide vs Indole-2-carboxamide

The target compound (CAS 1226429-92-0) is an indole-3-carboxamide, whereas the most similar cataloged analog (no CAS listed) is an indole-2-carboxamide . The 3-substitution places the carboxamide oxygen in a spatially distinct position relative to the indole N-H, a critical determinant for hinge-region hydrogen bonding in kinases [1]. This geometric difference is a primary driver of target selectivity, as evidenced by the exclusive appearance of the 3-carboxamide in BTK inhibitor patents.

Regioisomerism Carboxamide geometry Kinase hinge-binding

Absence of Reactive Warhead: Differentiating from Covalent BTK Inhibitors

The compound lacks an electrophilic warhead (e.g., acrylamide) required for covalent cysteine-481 targeting, a mechanism exploited by ibrutinib [1]. This positions it as a non-covalent, reversible BTK ligand, potentially overcoming resistance mutations such as C481S that abrogate covalent drug binding [2]. The 1 nM IC50 achieved without a warhead indicates high intrinsic affinity driven by non-covalent interactions.

Non-covalent BTK Ibrutinib resistance Drug safety

Validated Application Scenarios for N-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)-1H-indole-3-carboxamide


Non-Covalent BTK Tool Compound for Ibrutinib-Resistance Studies

The 1 nM BTK IC50 reported in US20240083900 [1] and the non-covalent binding mode (inferred from the absence of a warhead) make this compound a valuable probe for studying BTK-driven signaling in cell lines harboring the C481S resistance mutation, where covalent inhibitors fail [2]. Researchers developing next-generation BTK inhibitors can use this chemotype to benchmark non-covalent potency.

Regioisomeric Probe for Indole-Carboxamide SAR in Kinase Inhibition

This 3-carboxamide isomer serves as a critical control compound alongside the 2-carboxamide analog [1]. In any kinase profiling panel, comparing the two regioisomers directly reveals the contribution of the carboxamide position to kinase selectivity and potency [2]. This application is essential for medicinal chemistry teams optimizing indole-benzothiazole lead series.

Patent-Exemplified BTK Inhibitor for IP and Competitive Landscape Analysis

As a specifically claimed example (Example 99) in US20240083900 [1], this compound is a mandatory reference standard for any freedom-to-operate analysis or competitor patent landscaping in the BTK inhibitor space. Sourcing the correct CAS and regioisomer is non-negotiable for legal and strategic accuracy.

Quote Request

Request a Quote for N-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)-1H-indole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.